Mahanimbine
Overview
Description
Mahanimbine is a carbazole alkaloid . It has been identified and isolated from several members of the Rutaceae family . Alkaloids such as mahanimbine have been demonstrated to suppress the growth and progression of cancer cells .
Synthesis Analysis
Mahanimbine, a prenylated carbazole alkaloid, was isolated from the stems of Murraya koenigii . A divergent synthesis was developed by the Vilsmeier–Haack reaction, which involves unusual oxidative cyclization and transformation to several distinct tetracyclic carbazole natural products .Molecular Structure Analysis
Mahanimbine undergoes rearrangements under thermal, photolytic, or acidic conditions and is transformed into diverse structural motifs . Most of its derivatives have also been reported as natural products with distinct biological activities .Chemical Reactions Analysis
Mahanimbine undergoes the Vilsmeier–Haack reaction, which involves unusual oxidative cyclization and transformation to several distinct tetracyclic carbazole natural products . It also undergoes rearrangements under thermal, photolytic, or acidic conditions .Physical And Chemical Properties Analysis
Mahanimbine has a molecular formula of C23H25NO and an average mass of 331.451 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 502.6±39.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Antidiabetic and Hypolipidemic Effects
Mahanimbine has demonstrated significant antidiabetic and hypolipidemic effects in streptozotocin-induced diabetic rats. Its administration led to a reduction in elevated fasting blood sugar, triglycerides, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) levels, while increasing high-density lipoprotein (HDL) levels. Additionally, mahanimbine exhibited appreciable alpha-amylase inhibitory effect, suggesting its beneficial role in managing diabetes associated with abnormal lipid profiles and related cardiovascular complications (B. Dineshkumar, A. Mitra, M. Mahadevappa, 2010).
Neuroprotective Effects
Research on the neuroprotective potential of mahanimbine against memory impairment and neuroinflammation highlighted its efficacy in enhancing memory in mice models. Pre-treatment with mahanimbine improved central cholinergic transmission by increasing acetylcholine levels through the inhibition of acetylcholinesterase, attenuated amyloid-beta levels, and significantly inhibited pro-inflammatory cytokines. These findings support the neuroprotective potential of mahanimbine against conditions like Alzheimer's disease (Nur Syamimi Mohd Azahan et al., 2020).
Anticancer Activity
Mahanimbine has been evaluated for its anticancer activity across various cell lines. It has shown to induce apoptosis in human breast cancer cells (MCF-7) through mitochondria-mediated pathways and anti-angiogenesis. This indicates mahanimbine's potential as a therapeutic compound against breast cancer by acting as an apoptosis inducer and anti-invasive agent (Y. Hobani, 2022). Furthermore, it exhibited anticancer effects in human bladder cancer cells by inducing G0/G1 cell cycle arrest, apoptosis, and modulation of autophagy, highlighting its potential to be developed as an anticancer agent (H. Xie et al., 2020).
Acetylcholinesterase Inhibitory Potential
Mahanimbine has shown significant acetylcholinesterase inhibitory activity, indicating its potential use in treating neurological disorders such as Alzheimer's disease. Its inhibitory activity against acetylcholinesterase suggests a mechanism for enhancing cholinergic transmission, which is crucial for memory and cognition (N. S. Kumar et al., 2010).
Mechanism of Action
Target of Action
Mahanimbine, a carbazole alkaloid, has been identified to target multiple pathways in the human body. It has been found to interact with AKT/mTOR and STAT3 pathways in pancreatic cancer cells . It also interacts with leptin , a hormone that regulates energy balance by inhibiting hunger .
Mode of Action
Mahanimbine exhibits its anticancer effects by inducing cell cycle arrest and apoptosis . It also inhibits the proliferation of cancer cells by activating reactive oxygen species–dependent intrinsic apoptotic pathways . In the context of obesity, it is proposed that Mahanimbine combines with leptin and induces leptin to promote the association of leptin to the brain receptors .
Biochemical Pathways
Mahanimbine affects several biochemical pathways. It has been found to suppress the growth of non-small lung cancer A549 cells substantially by activating reactive oxygen species–dependent intrinsic apoptotic pathways . It also reduces oxidative stress through nuclear factor erythroid-2-related factor 2 (Nrf2)-dependent induction of antioxidant enzymes .
Pharmacokinetics
It is known that mahanimbine is an orally active compound
Result of Action
Mahanimbine has shown promising results in the treatment of various conditions. It has been found to suppress the proliferation of lung cancer A549 cells and pancreatic cancer cells . It also improves age-related memory deficits in mice .
Action Environment
The action of Mahanimbine can be influenced by environmental factors. For instance, it has been observed that the leptin level increases correspondingly with an increase in fat mass . Therefore, factors such as diet and lifestyle could potentially influence the action, efficacy, and stability of Mahanimbine.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNVFUBCWIYPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035072 | |
Record name | Mahanimbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (+)-Mahanimbine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Mahanimbine | |
CAS RN |
21104-28-9 | |
Record name | Mahanimbine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mahanimbine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Mahanimbine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 - 95 °C | |
Record name | (+)-Mahanimbine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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